3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol
Description
3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol is a complex organic compound that features a quinoline core substituted with a methoxy group and a 1,2,4-oxadiazole ring bearing a 2-chlorophenyl group
Properties
IUPAC Name |
3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-6-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3/c1-24-11-6-7-15-10(8-11)9-13(17(23)20-15)16-21-18(25-22-16)12-4-2-3-5-14(12)19/h2-9H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPVTFHQFJPGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with cyanogen bromide under basic conditions to form 2-chlorophenyl-1,2,4-oxadiazole.
Quinoline core synthesis: The quinoline core can be synthesized via the Skraup reaction, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling of the two moieties: The final step involves coupling the 1,2,4-oxadiazole ring with the quinoline core through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-hydroxyquinolin-2-ol.
Reduction: 3-(5-(2-aminophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol involves its interaction with various molecular targets. The compound can bind to DNA or proteins, disrupting their normal function. This binding can lead to the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell walls in antimicrobial applications. The exact pathways involved depend on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Similar Compounds
3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-hydroxyquinolin-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-ethoxyquinolin-2-ol: Similar structure but with an ethoxy group instead of a methoxy group.
3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2-ol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol can influence its electronic properties and reactivity, making it unique compared to its analogs. This can affect its binding affinity to biological targets and its overall pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
